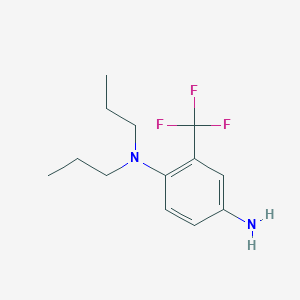

N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

Properties

IUPAC Name |

1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBKJAGQRJIEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine typically begins with 2-(trifluoromethyl)benzene-1,4-diamine or closely related derivatives as precursors. The key step involves selective alkylation of the amine groups to introduce the dipropyl substitution on the nitrogen atom(s).

Alkylation Methods

2.1 Direct Alkylation of Diamine Precursors

- The primary route involves the alkylation of 2-(trifluoromethyl)benzene-1,4-diamine using propyl halides or propylating agents under controlled conditions.

- Reaction conditions typically include:

- Use of alkyl halides such as propyl bromide or iodide.

- Base catalysis (e.g., potassium carbonate or sodium hydride) to deprotonate the amine.

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature control between ambient and moderate heating (25–80 °C).

- This method allows selective mono- or dialkylation depending on stoichiometry and reaction time.

2.2 Catalytic Alkylation Using Reductive Amination

- An alternative method involves reductive amination of the primary amine with propanal or propionaldehyde in the presence of reducing agents like sodium cyanoborohydride.

- This approach provides mild conditions and good selectivity for N-alkylation.

- However, it requires careful control of pH and reaction time to avoid over-alkylation.

Synthetic Route Optimization

3.1 Use of Phase Transfer Catalysts and Crown Ethers

- Incorporation of phase transfer catalysts or crown ethers (e.g., 18-crown-6) has been shown to enhance reaction rates and yields by facilitating the transfer of ionic species between phases.

- For example, in similar trifluoromethylated phenol derivatives, 18-crown-6 improved reaction times and yields significantly during ether formation steps.

3.2 Nitrogen Protection and Controlled Atmosphere

- Alkylation reactions are often performed under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

- Protection of amine groups or selective alkylation is achieved by controlling reagent addition and temperature.

Representative Preparation Method from Patent Literature

While direct patents on this compound are limited, related synthetic strategies for trifluoromethylated aromatic diamines provide valuable insights:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: 2-(trifluoromethyl)benzene-1,4-diamine | Commercial or synthesized via nitration/reduction routes | High purity required |

| 2 | Alkylation with propyl halide | Base (K2CO3), solvent (THF), 25–50 °C, 6–24 h | Use of 18-crown-6 can improve yield |

| 3 | Work-up and purification | Extraction, recrystallization | Yields typically 60–85% |

This approach aligns with alkylation methods for related compounds such as 1-N-propyl-3-(trifluoromethyl)benzene-1,4-diamine.

Alternative Synthetic Routes for Related Compounds

- Synthesis of bis(trifluoromethyl) diamines often involves multi-step sequences including Grignard reagent formation, coupling reactions, nitration, and reduction.

- Although more complex, these routes provide access to various substitution patterns and can be adapted for N-alkylated derivatives.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Starting material | 2-(trifluoromethyl)benzene-1,4-diamine | Essential precursor |

| Alkylating agent | Propyl bromide/iodide | Determines alkyl group |

| Base | K2CO3, NaH | Deprotonates amine for nucleophilic attack |

| Solvent | THF, DMF | Solubilizes reactants, affects rate |

| Temperature | 25–80 °C | Controls reaction rate and selectivity |

| Reaction time | 6–24 hours | Longer time improves conversion |

| Catalyst/additives | 18-crown-6 (optional) | Enhances yield and rate |

| Atmosphere | Nitrogen | Prevents oxidation |

Research Findings and Process Improvements

- Use of crown ethers as catalysts in similar trifluoromethylated phenol derivatives has demonstrated improved reaction efficiency and cost reduction by avoiding expensive reagents.

- Reductive amination methods offer milder alternatives to direct alkylation but require careful optimization to prevent over-alkylation.

- Industrial-scale syntheses of related diamines emphasize environmentally friendly conditions, moderate temperatures, and high yields with simplified purification.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, aryl halides

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine is being explored for its potential therapeutic applications. Its structural characteristics may allow it to interact with biological targets effectively. Research indicates that compounds with trifluoromethyl groups can enhance metabolic stability and bioactivity, making them valuable in drug development.

Material Science

The compound's unique fluorinated structure contributes to its utility in material science, particularly in the development of advanced materials such as polymers and coatings that require enhanced chemical resistance and thermal stability. The trifluoromethyl group can impart hydrophobic properties, making it suitable for applications where moisture resistance is critical.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent or standard for various analytical techniques. Its distinctive spectral properties allow for its use in chromatography and spectroscopy, facilitating the identification and quantification of other compounds.

Case Study 1: Drug Development

A study investigated the efficacy of various trifluoromethylated amines in inhibiting specific enzymes related to cancer proliferation. This compound was identified as a promising candidate due to its ability to selectively inhibit target pathways while exhibiting low toxicity in preliminary assays.

Case Study 2: Polymer Synthesis

Research into the synthesis of fluorinated polymers highlighted the role of this compound as a key monomer. The resulting polymers exhibited superior mechanical properties and chemical resistance compared to non-fluorinated counterparts, indicating potential applications in protective coatings and high-performance materials.

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of therapeutic agents | Enhanced bioactivity and stability |

| Material Science | Creation of advanced materials | Improved chemical resistance |

| Analytical Chemistry | Use as a reagent or standard | Facilitates compound identification |

Mechanism of Action

The mechanism by which 1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally similar derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Alkyl-Substituted Trifluoromethyl Benzene-1,4-diamines

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

- Structure : N1 and N1 positions occupied by methyl groups.

- Molecular Formula : C₉H₁₁F₃N₂.

- Applications : Often used as a precursor in fluorinated drug synthesis.

N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

- Structure : Mixed butyl and methyl groups at N1.

- Similarity Score : 0.96 (structural similarity to the dipropyl compound) .

- Impact of Substituents : The longer butyl chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

N1,N1-Diethylpentane-1,4-diamine Derivatives

Positional Isomers and Heterocyclic Analogs

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline

- Structure : -CF₃ group at the 3-position, with a pyrrolidine ring at the 4-position.

- Similarity Score : 1.00 (high structural similarity due to -CF₃ and amine substituents) .

Schiff Base Derivatives (e.g., N1,N4-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine)

- Structure : Aromatic Schiff base substituents at N1 and N3.

- Key Properties : Exhibit aggregation-induced emission (AIE), enabling applications in fluorescence-based sensors .

- Contrast : The dipropyl-CF₃ derivative lacks conjugated aromatic substituents, limiting its use in optoelectronics but favoring metabolic stability in drug design.

Brominated and Halogenated Derivatives

2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine

- Structure : Bromine at the 2-position and tetramethyl substitution.

N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine Hydrochloride

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Lipophilicity and Bioavailability : The dipropyl-CF₃ derivative’s longer alkyl chains confer higher logP values compared to dimethyl or diethyl analogs, favoring blood-brain barrier penetration but requiring formulation optimization for solubility .

Positional Effects : The 2-CF₃ substitution in the target compound may enhance steric shielding of the aromatic ring, reducing electrophilic attack compared to 3-CF₃ isomers .

Biological Activity : Schiff base derivatives (e.g., ) show stronger antimicrobial activity due to π-π stacking and hydrogen bonding, whereas dipropyl-CF₃ analogs are more suited for enzyme inhibition (e.g., PfDHODH in antimalarial research) .

Biological Activity

N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS: 25903-26-8) is a chemical compound characterized by its unique structure featuring a trifluoromethyl group and two propyl groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities, which are essential for various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C13H19F3N2

- IUPAC Name : 1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine

- Molecular Weight : 252.30 g/mol

- InChI Key : UWBKJAGQRJIEBQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar in structure to this compound possess significant antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted anilines have been reported to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties. The compound's ability to affect cell proliferation and induce apoptosis in cancer cell lines has been documented, although further research is necessary to elucidate the precise mechanisms involved .

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It is hypothesized that its interaction with certain neurotransmitter systems may contribute to protective outcomes against neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine?

- Methodological Answer : The synthesis typically involves alkylation of 2-(trifluoromethyl)benzene-1,4-diamine with propyl halides or via reductive amination using propionaldehyde under controlled conditions. Catalysts such as palladium or nickel complexes can enhance selectivity, while inert atmospheres and precise temperature control (e.g., 60–80°C) minimize side reactions like over-alkylation. Purification via column chromatography or recrystallization ensures high purity .

Q. Which characterization techniques are critical for structural confirmation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for verifying propyl and trifluoromethyl group positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical details. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. How can researchers mitigate common side reactions during synthesis?

- Methodological Answer : Side reactions such as di- or tri-alkylation are minimized by using stoichiometric control (e.g., 2:1 propylating agent to diamine) and low reaction temperatures. Monitoring via thin-layer chromatography (TLC) allows early detection of by-products. Post-synthesis purification using gradient elution in column chromatography isolates the target compound from unreacted diamine or over-alkylated derivatives .

Q. What is the role of the trifluoromethyl group in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophiles (e.g., nitronium ions) to the meta position relative to the -CF₃ group. Kinetic studies using HNO₃/H₂SO₄ nitration show slower reaction rates compared to non-fluorinated analogs, requiring elevated temperatures (e.g., 50°C) for measurable conversion .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

- Methodological Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G**) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge-transfer interactions. Solvent effects are incorporated using polarizable continuum models (PCM). For example, the -CF₃ group lowers LUMO energy, enhancing electron-accepting capacity in optoelectronic applications .

Q. What strategies resolve contradictions in crystallographic data refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors are addressed using twin refinement in SHELXL . High-resolution data (≤1.0 Å) and restraints for anisotropic displacement parameters improve model accuracy. For disordered propyl groups, PART instructions split occupancy over multiple sites .

Q. How does this compound enable the synthesis of double hetero[7]helicenes?

- Methodological Answer : Acid-mediated annulation of N1,N4-diaryl-1,4-benzenediamine derivatives with quinones forms helicene precursors. Electrochemical oxidative coupling induces planar chirality, while dehydrative cyclization completes the helical structure. The trifluoromethyl group enhances solubility in non-polar solvents, facilitating crystallization .

Q. What molecular docking approaches assess biological interactions?

- Methodological Answer : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., with β-ketoacyl-ACP synthase III). Docking simulations prioritize hydrogen bonding with active-site residues (e.g., Ser-317) and hydrophobic contacts with the -CF₃ group. Binding free energies (ΔG) are validated via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.